molecular formula C12H20O2 B13554844 Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)- CAS No. 37722-77-3

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)-

Cat. No.: B13554844
CAS No.: 37722-77-3
M. Wt: 196.29 g/mol
InChI Key: BKHNGPZOPOPDCJ-NTMALXAHSA-N
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Description

Chemical Identity and Structure
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)- (CAS 30346-23-7), is an ester derivative of a substituted cyclohexylidene acetic acid. Its structure features a 3,3-dimethylcyclohexylidene moiety conjugated with an ethyl ester group in the (2Z)-configuration. The Z-isomer designation indicates the spatial arrangement of substituents around the double bond, which critically influences its physicochemical and biological properties .

GC–MS analysis, using columns like VF23-ms, is pivotal for separating Z/E isomers and confirming structural identity via fragmentation patterns (e.g., m/z(%): 154(13), 136(84), 69(100) for Z-DMCHE) .

These compounds mediate interspecies communication, with the Z-isomer often exhibiting stronger bioactivity than the E-isomer .

Properties

CAS No.

37722-77-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl (2Z)-2-(3,3-dimethylcyclohexylidene)acetate

InChI

InChI=1S/C12H20O2/c1-4-14-11(13)8-10-6-5-7-12(2,3)9-10/h8H,4-7,9H2,1-3H3/b10-8-

InChI Key

BKHNGPZOPOPDCJ-NTMALXAHSA-N

Isomeric SMILES

CCOC(=O)/C=C\1/CCCC(C1)(C)C

Canonical SMILES

CCOC(=O)C=C1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- typically involves the esterification of acetic acid with (3,3-dimethylcyclohexylidene)ethanol under acidic conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a family of 3,3-dimethylcyclohexylidene derivatives with varying functional groups. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 3,3-Dimethylcyclohexylidene Derivatives

Compound Name (CAS) Functional Group Molecular Formula Key Fragmentation (m/z) Biological Role Isomer Activity Source Organism/Application
(Z)-DMCHE (41370-29-0) Alcohol (-OH) C₁₀H₁₈O 154(13), 136(84), 69(100) Major aggregation pheromone Z > E Polygraphus subopacus beetles
(Z)-DMCHA (N/A) Aldehyde (-CHO) C₁₀H₁₆O 152(30), 137(100), 81(36) Pheromone component Z = E (mixed) Anthonomus grandis weevils
Acetic acid, (3,3-dimethylcyclohexylidene)-, ethyl ester, (2Z)- (30346-23-7) Ester (-COOEt) C₁₂H₂₀O₂ Not explicitly provided Potential semiochemical or flavorant Z-specific Synthetic/Phytochemical sources
(E)-2-(3,3-dimethylcyclohexylidene)-acetaldehyde Aldehyde (-CHO) C₁₀H₁₆O Similar to Z-DMCHA Minor role in insect communication E < Z Melaleuca cajuputi essential oil

Key Differences and Implications

Functional Groups: Alcohols (Z-DMCHE): Higher polarity than esters and aldehydes, affecting volatility. Used as direct pheromones due to moderate evaporation rates . Aldehydes (Z-DMCHA): More reactive and volatile than alcohols, often requiring stabilization in pheromone blends. Fragmentation patterns (e.g., m/z 137(100)) distinguish them from esters . Esters are common in plant volatiles (e.g., Melaleuca oils) and may serve as flavorants or indirect semiochemicals .

Isomer-Specific Activity :

  • The Z-isomer of DMCHE is bioactive in P. subopacus, while the E-isomer shows negligible attraction . For aldehydes like DMCHA, both isomers may coexist in pheromone blends but with species-specific ratios .

Analytical Challenges :

  • GC separation of Z/E isomers requires specialized columns (e.g., VF23-ms) due to nearly identical retention times on standard columns .

Ecological Roles :

  • Alcohol and aldehyde derivatives dominate insect pheromone systems, whereas esters like the target compound are less documented in this context. However, structurally related esters (e.g., benzyl benzoate) occur in plant-defense compounds, suggesting possible ecological overlap .

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